2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride
Overview
Description
“2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1803592-46-2 . It has a molecular weight of 233.14 . The IUPAC name for this compound is 2-amino-3-morpholinopropan-1-ol dihydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2O2.2ClH/c8-7(6-10)5-9-1-3-11-4-2-9;;/h7,10H,1-6,8H2;2*1H . The compound has a molecular formula of C7H16N2O2 .Physical and Chemical Properties Analysis
The compound has a melting point of 169-170 degrees Celsius . It has a molecular weight of 160.21 g/mol . The compound has a topological polar surface area of 58.7 Ų . It has a rotatable bond count of 3 .Scientific Research Applications
Synthesis and Biological Properties
A study by Papoyan et al. (2011) involved synthesizing compounds including 2-Amino-3-(morpholin-4-yl)propan-1-ol dihydrochloride derivatives. These compounds demonstrated significant anticonvulsive activity and peripheral n-cholinolytic activities without showing any antibacterial activity, indicating their potential in neurological and muscle-related treatments (Papoyan et al., 2011).
Antitumor Activity
Isakhanyan et al. (2016) reported on the synthesis of similar tertiary aminoalkanol hydrochlorides and tested them for antitumor activity. The compounds, including this compound derivatives, exhibited promising antitumor properties, signifying their potential in cancer research (Isakhanyan et al., 2016).
Lipase-Catalyzed Resolution
Kamal et al. (2008) described the use of lipase-catalyzed resolution of a compound structurally related to this compound in the synthesis of enantiomerically enriched timolol, a medication used to treat glaucoma (Kamal et al., 2008).
Corrosion Inhibition
Gao et al. (2007) synthesized tertiary amines, including this compound derivatives, and investigated their performance as corrosion inhibitors on carbon steel. These compounds demonstrated effective inhibition, suggesting their utility in industrial applications to prevent metal corrosion (Gao et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
2-amino-3-morpholin-4-ylpropan-1-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-7(6-10)5-9-1-3-11-4-2-9;;/h7,10H,1-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGSAKJNZPQBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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